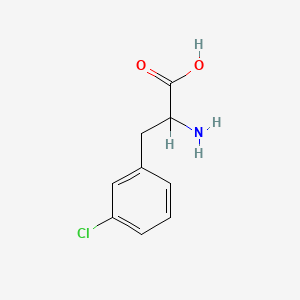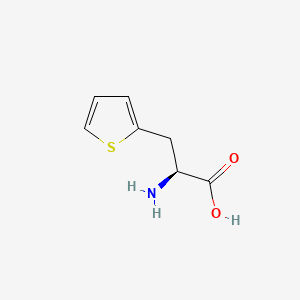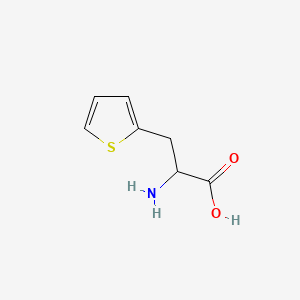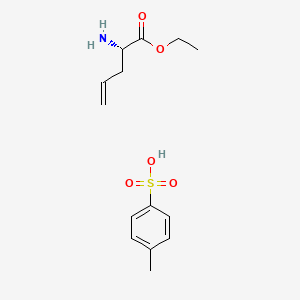
H-Lys(boc)-NH2 hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Lys(boc)-NH2 hcl, also known as Nepsilon-Boc-L-lysine amide hydrochloride, is a derivative of lysine . It is used in the field of peptide synthesis . The compound has a molecular formula of C₁₁H₂₄ClN₃O₃ .
Synthesis Analysis
This compound is commonly used in solution phase peptide synthesis . It can be used to prepare pentafluorophenyl esters, which are further used to synthesize β-peptides .
Molecular Structure Analysis
The molecular formula of this compound is C₁₁H₂₄ClN₃O₃, and its molecular weight is 296.79 .
Chemical Reactions Analysis
This compound is used in the synthesis of protected peptide acids containing a C-terminal lysine amino-acid residue by Fmoc SPPS . The cleavage of the protected peptide is effected by treatment with 1% TFA in DCM or 20% TFE in DCM .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It should be stored under inert gas and is air sensitive and hygroscopic . Its specific rotation is +17.0 to +20.0 deg (C=1, methanol) .
Aplicaciones Científicas De Investigación
Aplicaciones biomédicas
H-Lys(boc)-NH2 hcl se utiliza en la creación de hidrogel de base peptídica (PHGs) {svg_1}. Estos son materiales biocompatibles adecuados para diversas aplicaciones biológicas, biomédicas y biotecnológicas, como la administración de fármacos y herramientas de diagnóstico para la obtención de imágenes {svg_2}.
Péptidos formadores de hidrogel
Una nueva clase de péptidos catiónicos anfipáticos formadores de hidrogel sintéticos, denominados serie K, contiene una región alifática y un residuo Lys {svg_3}. Estos péptidos, que incluyen this compound, se han propuesto como un andamiaje para aplicaciones de bioimpresión {svg_4}.
Ingeniería de tejidos
Los derivados Fmoc de la serie K, incluido this compound, han mostrado potencial para la ingeniería de tejidos {svg_5}. Por ejemplo, el hidrogel Fmoc-K3, que es el más rígido, admite completamente la adhesión, la supervivencia y la duplicación celular {svg_6}.
Péptidos autoensamblados
This compound es parte de una clase de péptidos que tienen la capacidad de autoensamblarse {svg_7}. Esta propiedad es crucial para la formación de hidrogeles y puede utilizarse en diversas aplicaciones, incluida la creación de biomateriales {svg_8}.
Sistemas de administración de fármacos
La capacidad de this compound para formar hidrogeles lo convierte en un candidato prometedor para el desarrollo de sistemas de administración de fármacos {svg_9}. El hidrogel puede encapsular fármacos y liberarlos de forma controlada, mejorando la eficacia y reduciendo los efectos secundarios del tratamiento {svg_10}.
Herramientas de diagnóstico
La biocompatibilidad y las propiedades de autoensamblaje de this compound lo hacen adecuado para el desarrollo de herramientas de diagnóstico {svg_11}. Por ejemplo, puede utilizarse para crear agentes de imagenología para la detección de enfermedades {svg_12}.
Mecanismo De Acción
Target of Action
H-Lys(boc)-NH2 hcl, also known as N ε-Boc-L-lysine, primarily targets Histone Deacetylases (HDACs) . HDACs are enzymes that catalyze the removal of acetyl groups from the ε-amino groups of conserved lysine residues in the amino terminal tail of histones . These enzymes play a crucial role in regulating a variety of cellular processes, including gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Mode of Action
The compound interacts with its targets, the HDACs, by influencing the acetylation status of proteins. The lysine acetylation status of proteins is regulated dynamically through the opposing action of histone acetyltransferases (HATs) and HDACs . HDAC enzymes catalyze the removal of acetyl groups from lysine residues in histone and nonhistone proteins . Deacetylation may lead to a change in the conformation and/or activity of the substrates .
Biochemical Pathways
The action of this compound affects the biochemical pathways related to protein acetylation. Through deacetylation, dynamic modification of lysine residues near the N-termini of histones plays an important role in the regulation of chromatin structure and gene expression . In general, hypoacetylation of histones is linked to transcriptional repression . Besides histones, HDACs also regulate biological processes, including DNA repair, cell cycle control, cell differentiation, and apoptosis, through deacetylating nonhistone proteins .
Pharmacokinetics
It’s known that the compound is commonly used in solution phase peptide synthesis , which suggests that it may have good solubility in certain solvents. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on protein acetylation. By affecting the activity of HDACs, the compound can modulate the acetylation status of histones and nonhistone proteins, thereby influencing gene transcription, cell differentiation, DNA damage responses, and apoptosis .
Safety and Hazards
H-Lys(boc)-NH2 hcl is used for R&D purposes only and is not intended for medicinal, household, or other uses . It is air sensitive and hygroscopic, and should be stored under inert gas . In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .
Direcciones Futuras
As H-Lys(boc)-NH2 hcl is commonly used in peptide synthesis, future research may focus on developing more efficient and environmentally friendly methods for its synthesis and use. Additionally, as it is used to prepare pentafluorophenyl esters for the synthesis of β-peptides , advancements in this area could also influence its future applications.
Propiedades
IUPAC Name |
tert-butyl N-[(5S)-5,6-diamino-6-oxohexyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O3.ClH/c1-11(2,3)17-10(16)14-7-5-4-6-8(12)9(13)15;/h8H,4-7,12H2,1-3H3,(H2,13,15)(H,14,16);1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWRJFHMGKKDQR-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112803-72-2 |
Source


|
| Record name | H-Lys(boc)-NH2 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













